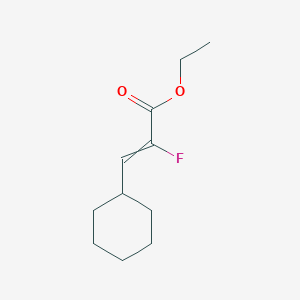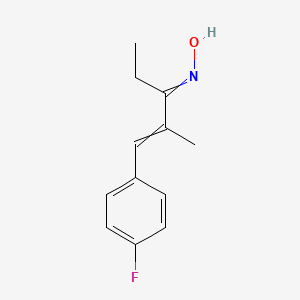
3,4,5-trifluoro-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H12F3NO. It is characterized by the presence of three fluorine atoms attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide functional group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the fluorine atoms.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
科学研究应用
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4,5-Trifluorobenzamide: Similar structure but lacks the N-(2-methylpropyl) group.
3,4,5-Trifluorobenzaldehyde: Contains an aldehyde group instead of an amide group.
5-Bromo-2,3,4-trifluoro-N,N-dimethylbenzamide: Contains a bromine atom and N,N-dimethyl groups instead of the N-(2-methylpropyl) group.
Uniqueness
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is unique due to the presence of the N-(2-methylpropyl) group, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups on the benzene ring also contribute to its distinct properties, making it valuable in various research and industrial applications.
属性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
3,4,5-trifluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) |
InChI 键 |
JPBAPQSROVDLSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)

![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)


![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)
![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)
